5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole is a synthetic organic compound that features a thiazole ring, a fluorobenzoyl group, and an ethanimidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Ethanimidoyl Group: This step involves the reaction of the thiazole derivative with an appropriate imidoyl chloride under basic conditions.
Attachment of the 4-Fluorobenzoyl Group: The final step is the esterification reaction where the ethanimidoyl-thiazole intermediate is reacted with 4-fluorobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidoyl group, converting it to an amine.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its thiazole ring is a versatile moiety that can be modified to create a wide range of derivatives.
Biology
Biologically, compounds containing thiazole rings are known for their antimicrobial and antifungal properties. 5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole may exhibit similar activities, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Thiazole derivatives are often investigated for their anti-inflammatory, anticancer, and antiviral properties.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole would depend on its specific application. Generally, thiazole derivatives can interact with various molecular targets, including enzymes and receptors, altering biochemical pathways. The fluorobenzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1,3-thiazole: A simpler thiazole derivative without the fluorobenzoyl and ethanimidoyl groups.
4-Fluorobenzoyl chloride: A precursor in the synthesis of the target compound.
Thiazole-4-carboxylic acid: Another thiazole derivative with different functional groups.
Uniqueness
5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorobenzoyl group may enhance its stability and bioavailability compared to other thiazole derivatives.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
[(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylideneamino] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c1-8-13(20-10(3)16-8)9(2)17-19-14(18)11-4-6-12(15)7-5-11/h4-7H,1-3H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFUKXBHQLYRIG-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=NOC(=O)C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C)/C(=N/OC(=O)C2=CC=C(C=C2)F)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.